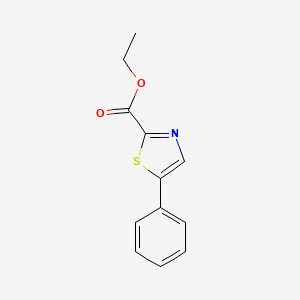

Ethyl 5-phenylthiazole-2-carboxylate

Descripción general

Descripción

Ethyl 5-phenylthiazole-2-carboxylate is a heterocyclic organic compound with the molecular formula C12H11NO2S. It is known for its unique structure, which includes a thiazole ring fused with a phenyl group and an ethyl ester functional group. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties .

Métodos De Preparación

The synthesis of ethyl 5-phenylthiazole-2-carboxylate typically involves the reaction of ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate with phosphorus pentasulfide in dry chloroform. The reaction mixture is heated to reflux for several hours, followed by quenching with water and extraction with chloroform . This method provides a relatively straightforward route to obtain the desired compound with high purity.

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and purification processes.

Análisis De Reacciones Químicas

Ethyl 5-phenylthiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The thiazole ring in this compound can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and ethanol, as well as catalysts and temperature control to optimize reaction yields and selectivity.

Aplicaciones Científicas De Investigación

Ethyl 5-phenylthiazole-2-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reference standard in analytical chemistry.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of ethyl 5-phenylthiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. This compound may also act as a ligand, binding to specific receptors or enzymes and altering their function. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects.

Comparación Con Compuestos Similares

Ethyl 5-phenylthiazole-2-carboxylate can be compared with other similar compounds, such as:

- Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate

- 5-Phenylthiazole-2-carboxylic acid

- 2-Methyl-5-phenylthiazole-4-carboxylic acid

These compounds share the thiazole ring structure but differ in their functional groups and substituents, leading to variations in their chemical and biological properties

Actividad Biológica

Ethyl 5-phenylthiazole-2-carboxylate (CAS Number: 58333-72-5) is a heterocyclic organic compound characterized by its unique thiazole ring structure fused with a phenyl group and an ethyl ester functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. Studies indicate that thiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The compound's mechanism involves disrupting cellular processes in microbial cells, leading to cell death .

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties , particularly in cancer cell lines. It influences cell proliferation and apoptosis, potentially through modulation of signaling pathways such as MAPK/ERK. In laboratory studies, low doses of the compound have been associated with reduced tumor growth in animal models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of metabolic pathways.

- Cellular Effects : It modulates various cellular processes, affecting gene expression and cellular metabolism through its influence on signaling pathways .

- Subcellular Localization : The compound tends to accumulate in mitochondria, where it may induce mitochondrial dysfunction and apoptosis.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Antiflaviviral Activity : A study highlighted the potential of phenylthiazole derivatives in inhibiting flavivirus replication. Structural optimization led to compounds with enhanced antiviral activity, suggesting that modifications at specific sites can improve efficacy .

- SHP2 Inhibition : Recent research focused on derivatives of ethyl phenylthiazole compounds as inhibitors of SHP2, a protein implicated in various cancers. One derivative demonstrated an IC50 value of 0.99 μM against SHP2, indicating significant inhibitory activity .

- Cell Proliferation Studies : In vitro experiments showed that this compound affects the proliferation rates of several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Summary of Biological Activities

Q & A

Q. Basic Synthesis and Optimization

Q. Q1: What are the established synthetic routes for Ethyl 5-phenylthiazole-2-carboxylate, and how can reaction conditions be optimized for higher yields?

A: this compound is typically synthesized via cyclization reactions involving thioamide precursors or through multicomponent reactions. A catalyst-free method using aqueous ethanol as a solvent has been reported for structurally similar thiazole derivatives, offering advantages in sustainability and ease of purification . Optimization strategies include:

- Temperature control : Reactions are often heated under reflux (e.g., 7–12 hours at 80°C) to ensure completion.

- Solvent selection : Polar aprotic solvents like ethanol or DMF improve solubility of intermediates.

- Stoichiometric ratios : A 1:1 molar ratio of ethyl chloroacetate to aminothiazole derivatives minimizes side products .

Data from analogous compounds show yields ranging from 65% to 85%, depending on substituent electronic effects .

Q. Structural Characterization

Q. Q2: Which analytical techniques are critical for confirming the molecular structure of this compound and its derivatives?

A: Key techniques include:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the ester carbonyl in similar compounds resonates at ~165–170 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) with deviations <2 ppm .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in stereochemistry or bond lengths .

Q. Advanced Research: Substituent Effects

Q. Q3: How do substituents on the phenyl ring influence the physicochemical and biological properties of this compound derivatives?

A: Substituents modulate electronic, steric, and solubility properties:

- Electron-withdrawing groups (e.g., nitro, chloro) : Increase electrophilicity at the thiazole core, enhancing reactivity in nucleophilic substitutions. For example, 4-nitrophenyl derivatives exhibit higher melting points (206–208°C) due to increased crystallinity .

- Hydroxyl or methoxy groups : Improve aqueous solubility but may reduce metabolic stability.

Data tables for 18 derivatives reveal correlations between substituents and properties like logP (1.8–3.2) and λmax (270–310 nm) .

Q. Data Contradictions and Resolution

Q. Q4: How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound analogs?

A: Contradictions often arise from:

- Reaction scale : Milligram-scale syntheses may show lower reproducibility than larger batches.

- Impurity profiles : Side products (e.g., uncyclized intermediates) can skew NMR or HRMS results.

To resolve discrepancies: - Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Use hyphenated techniques like LC-MS to detect trace impurities .

Q. Biological Activity Profiling

Q. Q5: What methodologies are employed to evaluate the pharmacological potential of this compound derivatives?

A: Common approaches include:

- In vitro assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria. Analogous thiazole-carboxylates show MIC values of 8–32 µg/mL .

- Enzyme inhibition studies : Derivatives are screened against targets like cyclooxygenase-2 (COX-2) or kinases using fluorescence-based assays.

- ADMET profiling : Computational tools predict absorption, toxicity, and metabolic pathways. For instance, ester groups may enhance bioavailability but increase susceptibility to esterase hydrolysis .

Q. Advanced Computational Modeling

Q. Q6: How can QSAR or molecular docking studies guide the design of this compound-based therapeutics?

A:

- QSAR models : Correlate substituent descriptors (e.g., Hammett σ, molar refractivity) with bioactivity. For example, hydrophobic substituents at the 5-position enhance membrane permeability .

- Docking simulations : Identify binding poses in target proteins (e.g., SARS-CoV-2 M<sup>pro</sup>). Thiazole rings often engage in π-π stacking with catalytic residues .

Validation requires synthesis of top-scoring virtual hits and experimental IC50 determination .

Q. Safety and Handling Protocols

Q. Q7: What are the recommended safety precautions for handling this compound in laboratory settings?

A:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .

Propiedades

IUPAC Name |

ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBZHFHLKWUNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510973 | |

| Record name | Ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58333-72-5 | |

| Record name | Ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.